2-Fluoro-3-methyl-5-nitropyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-fluoro-3-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKHKTLGKNBEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496866 | |
| Record name | 2-Fluoro-3-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19346-46-4 | |
| Record name | 2-Fluoro-3-methyl-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19346-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Computational Studies
Quantum Chemical Investigations of Molecular Structure and Conformation
Quantum chemical calculations are essential for understanding the fundamental properties of a molecule at the atomic level. These theoretical studies provide insights into geometric parameters, electronic structure, and conformational stability.
Density Functional Theory (DFT) Calculations for Geometric Parameters and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method for predicting the optimized geometry and vibrational frequencies of molecules. Typically, calculations would be performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The results would provide optimized bond lengths, bond angles, and dihedral angles for 2-Fluoro-3-methyl-5-nitropyridine. Furthermore, the calculated vibrational frequencies would be crucial for the assignment of experimental infrared and Raman spectra. However, no specific DFT data for this compound has been found.
Hartree-Fock Calculations and Basis Set Selection for Accurate Prediction
Hartree-Fock (HF) theory is another ab initio method used in computational chemistry. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a foundational method. The selection of an appropriate basis set is critical for the accuracy of both HF and DFT calculations. A comparative analysis of results from different basis sets would typically be performed to ensure the reliability of the predicted properties. Specific Hartree-Fock calculations for this compound are not available.
Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The analysis of these orbitals would also provide insights into the electronic transitions and the nature of the excited states of this compound. This information is currently not documented for this specific compound.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a detailed picture of electron pairing and localization in a molecule. These methods are used to visualize and quantify the nature of chemical bonds and lone pairs. An ELF and LOL analysis of this compound would reveal the precise locations of covalent bonds and non-bonding electrons, offering a deeper understanding of its electronic structure. Such an analysis has not been published.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides experimental data on the vibrational modes of a molecule.
Correlation of Experimental FT-IR and FT-Raman Spectra with Simulated Data
A crucial step in the characterization of a new compound is the correlation of its experimental vibrational spectra with theoretical data obtained from computational methods like DFT. This correlation allows for the definitive assignment of the observed vibrational bands to specific molecular motions. The FT-IR and FT-Raman spectra of this compound have not been reported in the literature, nor has any corresponding simulated data.
Detailed Assignment of Vibrational Modes
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and understanding the bonding within a molecule. For a molecule like this compound, a detailed assignment of its vibrational modes would be achieved by combining experimental spectra with quantum chemical calculations, typically using Density Functional Theory (DFT).
The vibrational spectrum of a substituted pyridine (B92270) is complex. The presence of a fluorine atom, a methyl group, and a nitro group leads to characteristic vibrational frequencies. For instance, studies on similar molecules like 2-amino-3-methyl-5-nitropyridine (B21948) have shown that the vibrational modes can be assigned with high accuracy using DFT calculations. nih.gov The C-F stretching vibration is typically observed in the region of 1200-1000 cm⁻¹. The methyl group (CH₃) would exhibit symmetric and asymmetric stretching and bending vibrations. The nitro group (NO₂) has characteristic symmetric and asymmetric stretching modes, which are sensitive to the electronic environment.
A potential energy distribution (PED) analysis would be performed to provide a quantitative assignment of each vibrational mode to the corresponding atomic and group motions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra would provide key information about the hydrogen and carbon environments.
Theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, are crucial for assigning the experimental signals accurately. By comparing the calculated and experimental chemical shifts, a definitive structural confirmation can be achieved. For example, in a related compound, 2-chloro-5-methyl-3-nitropyridine, the ¹³C NMR spectrum has been documented, providing a reference for the expected chemical shifts in similar structures. chemicalbook.com The fluorine atom and the nitro group, being electron-withdrawing, would significantly influence the chemical shifts of the adjacent carbon and hydrogen atoms in the pyridine ring.
Electronic Spectroscopy (UV-Vis) and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum would be characterized by π-π* and n-π* transitions associated with the pyridine ring and the nitro group. sigmaaldrich.com
Time-dependent DFT (TD-DFT) calculations are employed to theoretically predict the electronic absorption spectra. These calculations help in assigning the observed absorption bands to specific electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Studies on other nitropyridine derivatives have demonstrated good agreement between experimental and TD-DFT calculated spectra.
Molecules with significant charge transfer characteristics, like many nitropyridine derivatives, can exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics and photonics. The NLO properties of this compound would be investigated by calculating its first-order hyperpolarizability (β).
Computational methods are a primary tool for predicting the NLO response of a molecule. A large value of β indicates a significant NLO response. Research on other organic molecules has shown that the presence of electron-donating and electron-accepting groups can enhance NLO properties. nih.govmdpi.com The interplay between the electron-donating methyl group and the electron-withdrawing fluorine and nitro groups in this compound could lead to interesting NLO behavior.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP is calculated using computational methods and is plotted onto the molecule's electron density surface.
For this compound, the MEP map would show regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). The negative regions, indicating an excess of electrons, are susceptible to electrophilic attack, while the positive regions, indicating a deficiency of electrons, are prone to nucleophilic attack. In nitropyridines, the area around the nitro group is expected to be highly electron-deficient (blue), making it a site for nucleophilic attack, whereas the pyridine nitrogen and potentially the oxygen atoms of the nitro group would be electron-rich (red). researchgate.net
Topological Analysis (e.g., QTAIM, Reduced Electron Density Gradient) for Intermolecular Interactions
Topological analysis of the electron density provides a robust framework for identifying and characterizing intermolecular interactions. These methods move beyond mere geometric considerations to provide a quantum mechanical description of bonding.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density, ρ(r), to partition a molecule into atomic basins. Within this framework, the presence of a bond path, a line of maximum electron density linking two atomic nuclei, is a necessary and sufficient condition for bonding. The properties of the electron density at the bond critical point (BCP)—a point along the bond path where the gradient of the electron density is zero—are used to classify the nature of the interaction.
For non-covalent interactions, such as those expected to be present in the crystal structure of this compound, the following parameters at the BCP are of key importance:
The electron density (ρ(r)) : Typically low for non-covalent interactions.
The Laplacian of the electron density (∇²ρ(r)) : A positive value indicates a depletion of electron density, characteristic of closed-shell interactions (e.g., hydrogen bonds, van der Waals forces).
The total energy density (H(r)) : The sign of H(r) can help to distinguish between different types of non-covalent interactions.
A hypothetical QTAIM analysis of this compound would likely reveal a complex network of intermolecular interactions involving the fluorine, nitro, and methyl groups, as well as the pyridine ring.
Reduced Density Gradient (RDG) Analysis
The Reduced Density Gradient (RDG) is a modification of the electron density that is particularly useful for visualizing and identifying weak non-covalent interactions. The RDG is a dimensionless quantity that is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density (sign(λ₂)ρ).
This analysis generates three-dimensional isosurfaces that highlight regions of significant intermolecular interaction:
Strong attractive interactions (e.g., strong hydrogen bonds) are typically represented by blue isosurfaces.
Weak attractive interactions (e.g., van der Waals forces) are shown in green.
Strong repulsive interactions (e.g., steric clashes) appear in red.
In a computational study of this compound, RDG analysis would provide a clear visual representation of the spatial distribution and nature of the intermolecular contacts, complementing the quantitative data from QTAIM. For instance, it could illustrate potential C-H···O, C-H···F, and π-π stacking interactions that dictate the supramolecular assembly of the compound.
Mechanistic Investigations of Biological Activities Derived from Nitropyridines
Antimicrobial Activity
There is no available data from in vitro or in vivo studies to characterize the antimicrobial efficacy of 2-Fluoro-3-methyl-5-nitropyridine.
In Vitro Efficacy Against Gram-Positive and Gram-Negative Bacteria
No studies have been published that evaluate the Minimum Inhibitory Concentrations (MICs) or other measures of in vitro efficacy of this compound against any strains of Gram-positive or Gram-negative bacteria.
Mechanisms of Action (e.g., Cell Shape Disruption, Biofilm Inhibition)
As there are no studies on its antimicrobial activity, the mechanisms of action for this compound remain entirely unknown. Research on related nitropyridine compounds has indicated potential mechanisms such as the inhibition of protein synthesis and the disruption of biofilm formation. However, it is crucial to note that these findings cannot be extrapolated to this compound without direct experimental evidence.
Anti-inflammatory Activity
There is no scientific evidence to suggest that this compound possesses anti-inflammatory activity.
Inhibition of Inflammatory Mediators (e.g., iNOS, COX-2)
No research has been conducted to investigate the effect of this compound on key inflammatory mediators such as inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2). While other structurally distinct compounds have been shown to inhibit these enzymes, such data is irrelevant to the compound .
Anticancer Potential
The anticancer potential of this compound has not been evaluated in any published preclinical or clinical studies. Therefore, no data exists regarding its cytotoxic effects on cancer cell lines or its potential as a therapeutic agent in oncology.
Inhibition of Tumor Cell Proliferation
Currently, there is a notable absence of specific studies detailing the inhibitory effects of this compound on the proliferation of tumor cells. While the broader class of nitropyridines has been explored for anticancer properties, direct evidence and quantitative data, such as IC50 values across various cancer cell lines for this specific compound, are not extensively documented in peer-reviewed research. The compound is primarily featured in chemical literature and patents as a precursor or building block for more complex molecules. google.comgoogle.comgoogle.comgoogle.com For instance, it has been utilized in the synthesis of ligands for the Nucleotide-binding oligomerization domain, Leucine-rich repeat-containing X1 (NLRX1), a protein implicated in the regulation of apoptosis and metabolism in cancer cells. google.comgoogle.com This indirect association suggests that derivatives of this compound may possess antiproliferative activities, but this remains to be directly investigated for the parent compound.
Mechanisms Involving Apoptosis and Cell Cycle Arrest
Enzyme and Receptor Interaction Studies
Investigations into the direct interactions of this compound with specific enzymes and receptors are still in a nascent stage, with most available information being computational or inferred from the activity of its derivatives.
Identification of Molecular Targets and Binding Modes (e.g., via Molecular Docking)
There is a lack of published molecular docking studies specifically for this compound to identify its direct molecular targets and binding modes in the context of cancer. Its use as a synthetic intermediate in creating ligands for NLRX1 suggests that the pyridine (B92270) scaffold is suitable for interacting with protein binding pockets. google.comgoogle.com However, without dedicated computational and experimental studies, the precise molecular targets and the nature of these interactions for the compound itself remain speculative.
Inhibition of Metabolic Pathways
Table of Chemical Compounds
| Chemical Name |
| This compound |
| 2,2′-(5-bromo-1,3-phenylene)bis(oxy)bis(3-methyl-5-nitropyridine) |
| 5-bromobenzene-1,3-diol |
| (2-aminoethyl)dimethylamine |
| Tetrahydropyrido[3,4-d]pyrimidines |
| 7A-heterocycle substituted hexahydro-1H-pyrrolizine |
Environmental Fate and Bioremediation of Nitropyridine Compounds
Degradation Pathways in Environmental Systems
The persistence of a compound in the environment is determined by its susceptibility to various degradation processes. For 2-Fluoro-3-methyl-5-nitropyridine, its structure—a pyridine (B92270) ring substituted with a fluorine atom, a methyl group, and a nitro group—dictates its reactivity and potential for breakdown.
The carbon-fluorine bond is the strongest single bond to carbon, making fluorinated organic compounds often resistant to degradation. nih.gov However, microbial enzymes known as fluoroacetate (B1212596) dehalogenases (FADs) have demonstrated the ability to cleave this bond in compounds like fluoroacetate under mild conditions. nih.gov The process, termed hydrolytic defluorination, involves the enzymatic hydrolysis of the C-F bond.
Recent studies have shown that some fluoroacetate dehalogenases, such as RPA1163 from Rhodopseudomonas palustris, can act on bulkier substrates than fluoroacetate. nih.gov Research on various microbial FADs has revealed that enzymes from Dechloromonas aromatica (DAR3835) and Nostoc sp. (NOS0089) can effectively defluorinate difluoroacetate, producing glyoxylic acid through two sequential defluorination reactions. nih.govbangor.ac.uk This suggests that microbial dehalogenases possess a degree of substrate promiscuity. While direct evidence for the defluorination of this compound is not available, the existence of these enzymatic systems suggests a potential, albeit likely slow, pathway for its degradation in environments with adapted microbial consortia. The mechanism for these enzymes typically involves a catalytic triad (B1167595) of amino acids in the active site that facilitates the cleavage of the C-F bond. nih.gov
Table 1: Examples of Microbial Fluoroacetate Dehalogenases (FADs) and their Activity
| Enzyme | Source Organism | Substrate(s) | Product(s) |
|---|---|---|---|
| RPA1163 | Rhodopseudomonas palustris | Fluoroacetate, Difluoroacetate | Glycolic acid, Glyoxylic acid |
| DAR3835 | Dechloromonas aromatica | Fluoroacetate, Difluoroacetate | Glycolic acid, Glyoxylic acid |
| NOS0089 | Nostoc sp. | Fluoroacetate, Difluoroacetate | Glycolic acid, Glyoxylic acid |
This table is generated based on findings from studies on fluoroacetate dehalogenases and their activity on fluorinated organic acids. nih.govbangor.ac.uk
Pyridine and its derivatives are recognized environmental pollutants originating from various industrial processes. oregonstate.edu The combination of a stable aromatic ring, a nitro group, and a halogen atom in this compound suggests a significant degree of recalcitrance. Halogenated and nitrated aromatic compounds are often persistent in the environment due to the electronic properties these functional groups impart, which can make the aromatic ring less susceptible to electrophilic attack by microbial oxygenases. The nitro group, in particular, is strongly electron-withdrawing, which deactivates the pyridine ring. This chemical stability can lead to long-term persistence in soil and water systems, posing potential risks.
Microbial Metabolism and Biotransformation
Despite their recalcitrance, many synthetic compounds can be broken down or transformed by microorganisms. The microbial metabolism of nitropyridines is a key process in their environmental remediation.
The biodegradation of the basic pyridine structure has been extensively studied. Bacteria capable of utilizing pyridine as a sole source of carbon and nitrogen have been isolated, including species of Arthrobacter, Nocardia, Bacillus, and Azoarcus. oregonstate.eduasm.org
Aerobic Degradation: Under aerobic conditions, degradation is typically initiated by monooxygenases or dioxygenases that hydroxylate the pyridine ring. This hydroxylation is a critical activation step, making the ring susceptible to cleavage. For instance, in some bacteria, pyridine is hydroxylated to form 2-hydroxypyridine, which is then further hydroxylated and the ring is cleaved. researchgate.net A study of Arthrobacter sp. strain 68b revealed a pathway where a flavin-dependent monooxygenase directly cleaves the pyridine ring without a prior hydroxylation step. asm.orgnih.gov
Anaerobic Degradation: Anaerobic degradation of pyridine has also been observed, particularly under denitrifying conditions. oregonstate.edubohrium.com A bacterium closely related to Azoarcus species was found to degrade pyridine both aerobically and anaerobically, metabolizing it through the same pathway which involves an N-C-2 ring cleavage. bohrium.comnih.gov
While pathways for this compound are not specifically elucidated, research on the closely related compound 2-amino-4-methyl-3-nitropyridine (B139313) by Cunninghamella elegans showed biotransformation yielding hydroxylated products (2-amino-5-hydroxy-4-methyl-3-nitropyridine and 2-amino-4-hydroxymethyl-3-nitropyridine) and an N-oxide. nih.gov Transformation by Streptomyces antibioticus and Aspergillus strains led to the formation of 2-amino-4-methyl-3-nitro-6(1H)-pyridinone, indicating that hydroxylation is a key initial step. nih.gov It is plausible that this compound undergoes similar initial hydroxylation reactions, followed by ring cleavage.
Table 2: Microbial Biotransformation Products of 2-amino-4-methyl-3-nitropyridine
| Microorganism | Product(s) |
|---|---|
| Cunninghamella elegans | 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, 2-amino-4-methyl-3-nitropyridine-1-oxide |
| Streptomyces antibioticus | 2-amino-4-methyl-3-nitro-6(1H)-pyridinone, 2-amino-6-hydroxy-4-methyl-3-nitropyridine |
| Aspergillus sp. | 2-amino-4-methyl-3-nitro-6(1H)-pyridinone |
This table is based on research findings from the biotransformation of a structurally similar nitropyridine compound. nih.gov
A crucial step in the detoxification and degradation of nitropyridine compounds is the reduction of the nitro group (NO₂) to an amino group (NH₂). This transformation significantly alters the electronic properties of the molecule, often making it more amenable to further degradation and less toxic. This six-electron reduction is catalyzed by a class of enzymes called nitroreductases (NTRs). nih.gov
Nitroreductases are typically flavoenzymes, utilizing cofactors like flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD). google.com The reduction proceeds sequentially through highly reactive intermediates: the nitroso (-NO) and hydroxylamino (-NHOH) functional groups, before forming the final amine. nih.gov While many nitroreductases only reduce the nitro group to the hydroxylamine (B1172632), some, like an enzyme from Salmonella typhimurium, can carry the reaction through to the amine. researchgate.net The accumulation of the hydroxylamine intermediate can sometimes be a barrier, as these intermediates can be reactive and potentially carcinogenic. researchgate.net The efficiency of the reduction to the final amine product is highly dependent on both the specific nitroreductase enzyme and the structure of the nitroaromatic substrate. nih.gov
Understanding the genetic basis of degradation pathways is essential for developing effective bioremediation strategies. For pyridine and its derivatives, the genes encoding the necessary catabolic enzymes are often located on mobile genetic elements like plasmids.
In a landmark study on Arthrobacter sp. strain 68b, the complete set of genes responsible for pyridine degradation, termed the pyr gene cluster, was identified on a catabolic plasmid named p2MP. asm.orgnih.gov This cluster includes:
pyrA and pyrE : Encoding a two-component flavin-dependent monooxygenase system that performs the initial ring cleavage. asm.orgnih.gov
pyrB : Encoding a dehydrogenase. asm.orgnih.gov
pyrC : Encoding an amidohydrolase. asm.orgnih.gov
pyrD : Encoding a succinate (B1194679) semialdehyde dehydrogenase. asm.orgnih.gov
This plasmid-borne nature allows for horizontal gene transfer, facilitating the spread of degradation capabilities among different bacterial species in a contaminated environment. Similarly, in the fungus Aspergillus nidulans, the genes (hxn) for nicotinate (B505614) (a pyridine derivative) degradation are organized in co-regulated clusters. nih.gov While the specific genes for this compound degradation have not been identified, it is highly probable that they would be organized in a similar fashion, likely on a catabolic plasmid, and would include genes for a nitroreductase, a dehalogenase, and ring-cleavage oxygenases.
Environmental Contamination Potential and Remediation Strategies
Nitropyridine compounds, a subset of the larger nitroaromatic chemical class, are primarily introduced into the environment through human activities. nih.govnih.gov Their use as intermediates in the synthesis of a wide array of products, including pharmaceuticals and agrochemicals, presents a potential pathway for environmental contamination. nih.govresearchgate.net The environmental fate of these compounds is a significant concern due to the characteristics conferred by the nitro group. This functional group is strongly electron-withdrawing, which, combined with the stability of the aromatic ring, makes many nitroaromatic compounds resistant to oxidative degradation and thus persistent in the environment. nih.gov
The presence of nitropyridines and related nitroaromatic compounds in soil and groundwater has led to extensive research into effective remediation strategies. nih.gov These compounds' solubility in water can facilitate their transport through soil layers, potentially contaminating groundwater. researchgate.net Due to their recalcitrance and potential toxicity, their removal from contaminated sites is crucial. nih.gov Remediation approaches are diverse, ranging from biological methods to physical and chemical treatments, often tailored to the specific contaminants and site conditions. mdpi.com
Environmental Contamination and Remediation Approaches
The contamination of soil and water by industrial chemicals like nitropyridines necessitates robust remediation plans. scilit.com Strategies often focus on either breaking down the contaminants into less harmful substances or removing them from the environment. researchgate.netmdpi.com
| Remediation Strategy | Description |
| Bioremediation | Utilizes microorganisms (bacteria, fungi) to break down contaminants. It is considered cost-effective and ecologically sound. researchgate.netresearchgate.net Techniques include biostimulation (enhancing native microbial activity) and bioaugmentation (introducing specific microbes). crccare.com |
| Phytoremediation | Involves the use of plants to remove, degrade, or stabilize contaminants from soil and water. mdpi.comcrccare.com |
| Adsorption | Uses materials like activated carbon or biochar to bind contaminants, removing them from water or soil. mdpi.com |
| Advanced Oxidation Processes (AOPs) | Chemical treatment methods that generate highly reactive radicals (e.g., hydroxyl radicals) to destroy organic pollutants. mdpi.com |
| Incineration | A high-temperature thermal process used to destroy contaminants in soil. dtic.mil |
| Membrane Separation | Uses semi-permeable membranes to separate contaminants from water. mdpi.com |
This table summarizes various remediation techniques applicable to soil and water contaminated with organic pollutants like nitropyridines.
Bioremediation of Nitropyridines
Bioremediation has emerged as a promising and sustainable approach for environments contaminated with nitroaromatic compounds. researchgate.netresearchgate.net It leverages the metabolic capabilities of various microorganisms to transform or completely mineralize these pollutants. nih.govresearchgate.net
Microbial Degradation Pathways
Bacteria and fungi have developed diverse strategies to metabolize nitroaromatic compounds. The degradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.govresearchgate.net
Aerobic Degradation: Under aerobic conditions, bacteria often employ oxygenase enzymes (monooxygenases or dioxygenases) to hydroxylate the aromatic ring. This hydroxylation can lead to the removal of the nitro group as nitrite (B80452) and subsequent ring cleavage, breaking the compound down into simpler molecules that can enter central metabolic pathways. nih.gov For instance, the degradation of pyridine by some bacteria begins with an attack catalyzed by a two-component flavin-dependent monooxygenase. asm.org
Anaerobic Degradation: In the absence of oxygen, the primary mechanism involves the reduction of the nitro group by nitroreductase enzymes. This process transforms the nitro group into nitroso, hydroxylamino, and ultimately amino groups. nih.govresearchgate.net These resulting aromatic amines are often less toxic and more amenable to further degradation. Some anaerobic bacteria can utilize nitroaromatic compounds as a source of nitrogen. nih.gov
Numerous bacterial genera have been identified for their ability to degrade pyridine and its derivatives, highlighting the potential for bioremediation. asm.org
| Microorganism Genus | Relevance to Pyridine Degradation |
| Arthrobacter | Capable of utilizing pyridine as a sole source of carbon and nitrogen; detailed catabolic pathway has been studied. asm.org |
| Nocardia | Identified as being involved in the biodegradation of pyridine. asm.org |
| Bacillus | Species of this genus have been found to participate in pyridine biodegradation. asm.org |
| Pseudomonas | Known for its metabolic versatility, this genus includes strains that can degrade pyridine. asm.org |
| Rhodococcus | Another genus of bacteria discovered to be involved in pyridine biodegradation. asm.org |
| Phanerochaete | A genus of fungi, with species like Phanerochaete chrysosporium, capable of mineralizing various nitroaromatic compounds. nih.gov |
This table lists some of the microbial genera known to be involved in the degradation of pyridine and other nitroaromatic compounds, forming the basis for bioremediation strategies.
The specific degradation pathway for a substituted compound like this compound would depend on the enzymatic machinery of the available microorganisms. The presence of halogen (fluoro) and methyl groups on the pyridine ring, in addition to the nitro group, can influence the compound's susceptibility to microbial attack. Slight modifications in the structure of pyridine derivatives can significantly alter their biodegradability. researchgate.net
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
